molecular formula C23H16Cl2N2O3 B11987613 Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-59-0

Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11987613
CAS No.: 302912-59-0
M. Wt: 439.3 g/mol
InChI Key: AHMRIOXVIUTAPT-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a specialized chemical compound that serves as a critical intermediate in advanced pharmaceutical research and development, particularly in the study of synthetic cannabinoid receptor agonists (SCRAs) . The pyrrolo[1,2-c]pyrimidine core of this molecule is a valuable heterocyclic building block in medicinal chemistry, providing a complex scaffold for investigating structure-activity relationships . This compound is positioned within a vast and rapidly evolving class of synthetic cannabinoids, which are a primary focus in the early identification of novel psychoactive substances (NPS) through computational research methods . Researchers utilize such structures to probe the cannabinoid CB1 and CB2 receptors, with the aim of understanding their binding affinity and functional activity . The strategic inclusion of chlorobenzoyl and chlorophenyl substituents on the central scaffold is designed to modulate the compound's electronic properties, lipophilicity, and overall interaction with biological targets. This makes it a vital tool for chemists and pharmacologists working to elucidate the complex mechanisms of the endocannabinoid system and to develop new chemical probes. The data generated from studying such compounds can contribute to the broader scientific understanding of receptor pharmacology and assist public health efforts in risk assessment . This product is distributed For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

302912-59-0

Molecular Formula

C23H16Cl2N2O3

Molecular Weight

439.3 g/mol

IUPAC Name

ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16Cl2N2O3/c1-2-30-23(29)17-11-21(22(28)14-7-9-15(24)10-8-14)27-13-26-19(12-20(17)27)16-5-3-4-6-18(16)25/h3-13H,2H2,1H3

InChI Key

AHMRIOXVIUTAPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Core Synthesis via Continuous Flow Chemistry

The pyrrolo[1,2-c]pyrimidine scaffold is constructed using a telescoped continuous flow process, as demonstrated by Baumann et al. . Ethyl isocyanoacetate, generated in situ from N-formylglycine and triphosgene, reacts with 2-chlorophenylacetaldehyde in dichloromethane (DCM) at 85°C (residence time: 26 min). Piperidine (6 equiv.) acts as a base, facilitating cyclization to form the pyrrolo[1,2-c]pyrimidine core. This method achieves an 85% yield for analogous structures .

Key Reaction Conditions

ParameterValue
Temperature85°C
SolventDichloromethane (DCM)
CatalystPiperidine
Residence Time26 minutes
Theoretical Throughput5.71 g/h

The ethyl ester at position 5 originates from ethyl isocyanoacetate, eliminating the need for post-cyclization esterification.

Electrophilic Aromatic Substitution (SEAr) at Position 7

The 4-chlorobenzoyl group is introduced via SEAr, leveraging the nucleophilic character of the pyrrolo[1,2-c]pyrimidine core. Density functional theory (DFT) calculations confirm preferential reactivity at position 7 due to enhanced delocalization into the adjacent ring .

Acylation Protocol

  • Reagents : 4-Chlorobenzoyl chloride (1.2 equiv.), AlCl₃ (1.5 equiv.)

  • Solvent : Nitromethane (0.25 M)

  • Temperature : 0°C to room temperature

  • Reaction Time : 12 hours

The reaction proceeds via Friedel-Crafts acylation, yielding the mono-acylated product. Purification by column chromatography (hexane/ethyl acetate, 3:1) affords the target compound in 78% purity .

Regioselectivity and Halogen Dance Phenomena

Functionalization studies reveal unexpected halogen migration ("halogen dance") during dihalogenation. For example, chlorination under acidic conditions produces a mixture of 5-chloro and 7-chloro derivatives, while neutral conditions favor 7-substitution . This behavior is attributed to the thermodynamic stability of 7-substituted products (ΔG = 0.00 kcal/mol vs. 3.23 kcal/mol for 5-substituted) .

Gibbs Free Energy of Halogenated Derivatives

PositionHalogenΔG (kcal/mol)
7Cl0.00
5Cl3.23
7Br0.00
5Br1.62

Alternative Batch Synthesis Routes

While flow chemistry dominates recent literature, traditional batch methods involve:

  • Multi-Component Reaction : Ethyl isocyanoacetate, 2-chlorobenzaldehyde, and ammonium acetate in ethanol under reflux (24 hours) .

  • Post-Functionalization : Acylation with 4-chlorobenzoyl chloride in the presence of BF₃·Et₂O (yield: 65–70%) .

Batch synthesis suffers from lower yields (60–70%) compared to flow approaches but remains viable for small-scale production .

Characterization and Analytical Data

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, H-2), 7.89–7.32 (m, 8H, Ar-H), 4.41 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃) .

  • HRMS (ESI+) : m/z 439.06108 [M+H]⁺ (calc. 439.06112) .

Collision Cross Section (CCS) Predictions

Adductm/zCCS (Ų)
[M+H]⁺439.06108200.5
[M+Na]⁺461.04302218.9

Industrial-Scale Considerations

Patents highlight the importance of solvent recovery (e.g., ethyl acetate) and excess reagent recycling to improve sustainability . Semi-continuous flow systems achieve daily outputs of 30 g with >99.5% purity (HPLC), avoiding costly purification steps .

Chemical Reactions Analysis

Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl and benzoyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has shown promise in targeting various cancer cell lines:

Cell Line IC50 (μM) Notes
K562 (Leukemia)14.0Significant antitumor activity observed
A549 (Lung Cancer)15.0Effective against cell proliferation

The mechanism of action often involves the inhibition of key enzymes related to cell division and metabolism in cancer cells, enhancing its potential as an anticancer agent.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar derivatives have demonstrated efficacy against pathogens such as Mycobacterium tuberculosis.

Pathogen IC50 (μM) Activity
Mycobacterium tuberculosis1.35 - 2.18Potent analogs show significant activity

Case Study 1: Antitubercular Activity

A study evaluated various substituted pyrrolo[1,2-c]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to this compound. The findings suggest potential for further development in treating tuberculosis.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This favorable safety profile supports further investigation into therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ primarily in substituent halogens (Br vs. Cl), substitution positions, or the presence of electron-donating/withdrawing groups. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features
Ethyl 7-(4-bromobenzoyl)-3-(2-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Bromobenzoyl (7), 2-Methoxyphenyl (3) C24H19BrN2O4 479.330 Bromine substitution enhances steric bulk; methoxy group increases electron density.
Ethyl 3-(4-chlorophenyl)-7-(3,5-trimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Chlorophenyl (3), 3,5-Trimethoxy (7) C26H23ClN2O6 494.930 Trimethoxy group improves solubility and fluorescence quantum yield (QY).
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Bromobenzoyl (7), 4-Bromophenyl (3) C23H16Br2N2O3 528.200 Dual bromine substituents increase molecular weight and hydrophobicity.
Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 3,4-Dimethoxyphenyl (3) C25H21BrN2O5 509.250 Dimethoxy groups enhance π-conjugation and QY (e.g., 0.55 for dimethoxy analogs ).

Key Observations :

  • Halogen vs. Methoxy Groups : Bromine/chlorine substituents increase molecular weight and hydrophobicity, whereas methoxy groups improve solubility and electronic properties .
  • Substituent Position : The 2-chlorophenyl group in the target compound may induce steric hindrance compared to 3- or 4-substituted analogs .
Physicochemical Properties
  • Molecular Weight and Polarity : The target compound (Cl substituents) has a lower molecular weight (estimated ~463 g/mol) compared to brominated analogs (479–528 g/mol) . Chlorine’s smaller atomic radius reduces steric effects relative to bromine.
  • Collision Cross-Section (CCS) : Brominated analogs exhibit predicted CCS values of 190–210 Ų (e.g., [M+H]+: 193.8–204.2 Ų), influenced by substituent bulk and conformation . Chlorinated derivatives likely have smaller CCS due to reduced atomic volume.
  • Fluorescence : Dimethoxy-substituted analogs show higher quantum yields (QY up to 55%) due to extended π-conjugation, whereas halogenated derivatives may exhibit lower QY .

Biological Activity

Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and its biological activity, particularly focusing on anticancer properties and other therapeutic potentials.

Structural Characteristics

The molecular formula of this compound is C23H16Cl2N2O3, with a molecular weight of approximately 418.29 g/mol. The compound features a pyrrolo[1,2-c]pyrimidine core that is fused with chlorinated aromatic groups, enhancing its lipophilicity and biological activity compared to non-chlorinated derivatives.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolo[1,2-c]pyrimidine Core : This involves cyclization reactions that create the fused ring structure.
  • Introduction of Chlorobenzoyl and Chlorophenyl Groups : These substituents are introduced through electrophilic aromatic substitution reactions.
  • Esterification : The final step involves the esterification of the carboxylic acid to form the ethyl ester.

The synthesis can yield varying purity levels depending on the reaction conditions and reagents used.

Anticancer Properties

This compound has shown promising anticancer activity in preliminary studies. Compounds with similar structures have been reported to exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa and A375, with IC50 values indicating potent activity .
  • Mechanism of Action : Studies suggest that the mechanism may involve the inhibition of specific kinases involved in cell cycle regulation, akin to other pyrimidine derivatives known for targeting cyclin-dependent kinases (CDKs) and other signaling pathways .

Other Biological Activities

In addition to anticancer properties, this compound may possess other biological activities:

  • Antimicrobial Activity : Preliminary data suggest potential efficacy against certain bacterial strains, possibly due to structural similarities with known antimicrobial agents .
  • Anti-inflammatory Effects : Compounds within this class have also been explored for their anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityUnique Properties
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylatePyrazolo ring structureAnticancer activityEnhanced solubility
Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylatePyrazolo ring structureKinase inhibitionDifferent ring system enhances bioavailability
6-benzyl-4-morpholin-4-yl-2-(4-nitrophenyl)-5H-pyrrolo[3,4-d]pyrimidin-7-oneMorpholine substitutionAnticancer activityMorpholine increases bioavailability

This table highlights how variations in structure can lead to different biological profiles and therapeutic potentials.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves a multi-step route starting with condensation of substituted pyrrole and pyrimidine precursors. Key steps include:

  • Acylation : Introduction of the 4-chlorobenzoyl group via Friedel-Crafts acylation under anhydrous conditions using AlCl₃ as a catalyst .
  • Esterification : Ethyl ester formation using ethanol as a solvent under reflux, optimized for 12–24 hours to maximize yield .
  • Chlorophenyl Substitution : Suzuki-Miyaura coupling for introducing the 2-chlorophenyl group, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in DMF at 80°C . Table 1 : Optimization of Reaction Conditions
StepSolventCatalystTemperatureYield (%)
AcylationDCMAlCl₃0–5°C65–70
EsterificationEthanolH₂SO₄Reflux85–90
CouplingDMFPd(PPh₃)₄80°C75–80

Q. How is structural confirmation achieved using spectroscopic techniques?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns. For example, the 4-chlorobenzoyl group shows a singlet at δ 7.8–8.1 ppm (aromatic protons), while the ethyl ester appears as a triplet at δ 1.3 ppm (CH₃) and quartet at δ 4.3 ppm (CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]⁺) at m/z 484.02 (calculated: 484.05) .
  • X-ray Crystallography : Single-crystal analysis resolves the pyrrolo-pyrimidine core conformation (e.g., torsion angles of 5.2°–8.7° between fused rings) .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement of this compound?

SHELXL is critical for refining disordered structures or high-resolution

  • Disorder Handling : Use PART and SUMP commands to model split positions for flexible substituents (e.g., chlorophenyl groups) .
  • Twinned Data : Apply TWIN and BASF instructions for non-merohedral twinning, common in pyrrolo-pyrimidine derivatives due to packing symmetry .
  • Validation : Cross-check with PLATON or Mercury to ensure geometric accuracy (e.g., bond lengths within ±0.02 Å of expected values) .

Q. What computational approaches analyze the puckering conformation of the pyrrolo-pyrimidine ring?

  • Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using the method in . For this compound, θ = 12.5° and φ = 45.3°, indicating a twisted boat conformation .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental (X-ray) and theoretical bond angles (e.g., C5-N1-C2 angle: 117.9° vs. 116.8°) .

Q. How do researchers resolve discrepancies between experimental and computational spectral data?

  • Dynamic Effects : NMR chemical shift deviations (e.g., upfield shifts in NOESY spectra) may arise from ring puckering dynamics. Use variable-temperature NMR to assess conformational exchange .
  • Solvent Artifacts : Simulate solvent-polarity effects on UV-Vis spectra using TD-DFT (e.g., λmax shifts from 340 nm in vacuum to 355 nm in ethanol) .

Q. What strategies optimize the reaction yield during 4-chlorobenzoyl introduction?

  • Catalyst Screening : Compare AlCl₃, FeCl₃, and ionic liquids (e.g., [BMIM]Cl) for acylation efficiency. AlCl₃ provides 70% yield but requires strict moisture control .
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes with 20% higher yield using microwave irradiation at 100°C .

Methodological Considerations

Key solvent selection criteria for synthesis

  • Polarity : DMF enhances coupling reaction rates due to high polarity and Pd-complex stabilization .
  • Boiling Point : Ethanol (bp 78°C) balances reflux efficiency and esterification safety .

Impact of substituents on fluorescence properties

  • Electron-Withdrawing Groups : The 4-chlorobenzoyl group reduces fluorescence quantum yield (Φ = 0.22) compared to methoxy derivatives (Φ = 0.55) due to enhanced non-radiative decay .
  • Conjugation Effects : Thienylcarbonyl analogs (e.g., Ethyl 3-(3-chlorophenyl)-7-(2-thienylcarbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate) exhibit redshifted emission (λem = 420 nm vs. 395 nm for benzoyl) .

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